molecular formula C20H19N5O2S B2509289 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide CAS No. 2178771-00-9

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2509289
CAS No.: 2178771-00-9
M. Wt: 393.47
InChI Key: QXUOBLLTVFTSIL-UHFFFAOYSA-N
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Description

The compound 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide features a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl group and a 5-oxo moiety. At the 3-position, an acetamide group is linked to a (6-phenylpyrimidin-4-yl)methyl substituent.

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-7-19(27)25-16(11-28-20(25)24-13)9-18(26)21-10-15-8-17(23-12-22-15)14-5-3-2-4-6-14/h2-8,12,16H,9-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUOBLLTVFTSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiazolopyrimidine Core: The synthesis begins with the condensation of a thioamide with a β-ketoester to form the thiazole ring. This is followed by cyclization with a suitable reagent to form the thiazolopyrimidine core.

    Introduction of the Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction, where an appropriate acylating agent reacts with the thiazolopyrimidine intermediate.

    Attachment of the Phenylpyrimidine Moiety: The final step involves the coupling of the phenylpyrimidine moiety to the acetamide group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

    Coupling Reactions: The phenylpyrimidine moiety can undergo further functionalization through coupling reactions, such as Suzuki or Heck reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and catalysts for substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazolo-pyrimidine structures exhibit a variety of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent.
  • Anticancer Properties : In vitro studies demonstrated that the compound induced apoptosis in HepG2 liver cancer cells. The effective cytotoxicity at low concentrations is attributed to mechanisms involving the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
  • Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Antidiabetic Activity : Preliminary studies suggest that this compound could influence metabolic pathways related to diabetes management.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 15.62 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 values indicated effective cytotoxicity at low concentrations due to mechanisms involving p53 modulation.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidineSimilar ring structureAnti-inflammatory
Cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Mechanism of Action

The mechanism of action of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, N-[(6-phenylpyrimidin-4-yl)methyl] ~379.07 Phenylpyrimidine enhances π-π interactions; acetamide supports H-bonding
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Thiazolo[3,2-a]pyrimidine 4-methoxyphenyl, carboxamide ~313.35 Carboxamide group may improve solubility; methoxy increases lipophilicity
Ethyl 3-(3-(Substituted Phenyl)ureido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine Ureido, 2,4-dimethoxyphenyl, ethyl ester ~500–550 Ureido enhances H-bonding; ester may confer metabolic instability
2-{5-Oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide () Thiazolo[3,2-a]pyrimidine Pyridin-4-ylmethyl 302.35 Lower molecular weight; pyridine supports polar interactions

Biological Activity

The compound 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a member of the thiazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O3SC_{18}H_{21}N_{5}O_{3}S, with a molecular weight of approximately 387.46 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its role in various therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines including A549 (lung cancer) and K562 (chronic myeloid leukemia) .

CompoundCell LineActivity
2-{7-methyl...A549Cytotoxicity observed
2-{7-methyl...K562Significant growth inhibition

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis in rapidly dividing cells .

Anti-inflammatory Properties

In addition to its anticancer potential, thiazolo-pyrimidine derivatives have demonstrated anti-inflammatory effects. Compounds within this class have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro . This suggests that our compound could be explored for its potential in treating inflammatory diseases.

The precise mechanisms through which 2-{7-methyl... exerts its biological effects are still under investigation. However, it is hypothesized that the thiazolo-pyrimidine moiety interacts with various molecular targets within cells:

  • Inhibition of Kinases : The compound may interfere with signaling pathways by inhibiting kinases involved in cell proliferation.
  • Interference with DNA Synthesis : By inhibiting DHFR, the compound could disrupt nucleotide synthesis, leading to reduced cell division.

Case Studies

A recent study evaluated the biological activity of several thiazolo-pyrimidine derivatives and found that certain modifications to the structure significantly enhanced their cytotoxicity against cancer cells. For instance, substituents at specific positions on the pyrimidine ring were found to correlate with increased potency .

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